molecular formula C4H4ClN3O2 B7725568 4-chloro-5-methyl-3-nitro-1H-pyrazole

4-chloro-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B7725568
M. Wt: 161.55 g/mol
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. It has a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloro-5-methyl-3-nitro-1H-pyrazole involves the reaction of 3-methylpyrazole with sodium nitrite to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using copper(II) chloride or another suitable chlorinating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-5-nitro-1H-pyrazole
  • 5-chloro-3-methyl-4-nitro-1H-pyrazole

Uniqueness

4-chloro-5-methyl-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds and exploring novel applications in various fields .

Properties

IUPAC Name

4-chloro-5-methyl-3-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRMXEGIHGSLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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